

Isopropylsulfonamide: A Technical Guide to its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propane-2-sulfonamide*

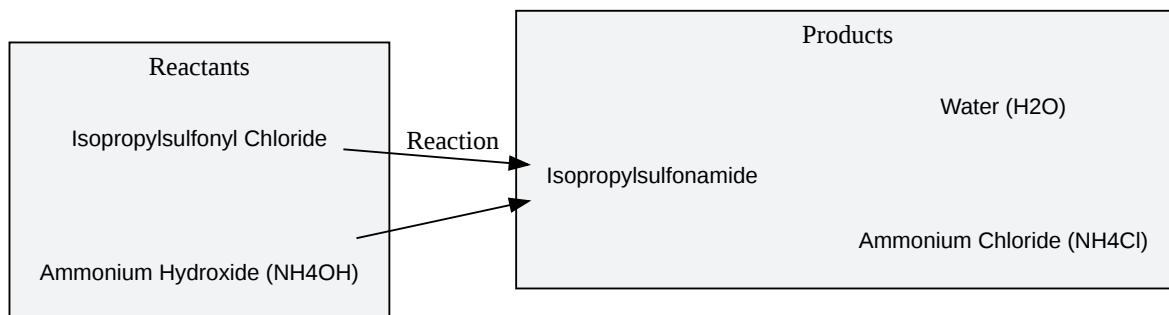
Cat. No.: *B152786*

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of isopropylsulfonamide, a simple yet illustrative example of the broader sulfonamide class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and spectroscopic characterization. While the specific historical discovery of isopropylsulfonamide is not prominently documented, its development is intrinsically linked to the rich history of sulfonamides, a journey that revolutionized modern medicine.

Introduction: The Sulfonamide Legacy

The story of sulfonamides begins in the early 20th century with the pioneering work at Bayer, a component of IG Farben in Germany. In 1932, experiments with coal-tar dyes led to the discovery of the first sulfonamide, Prontosil. This discovery was a landmark in medicine, heralding the era of antibacterial chemotherapy and paving the way for the antibiotic revolution. The active component of Prontosil was later identified as sulfanilamide, a simpler molecule that had been synthesized in 1906. This realization led to a surge in the synthesis and investigation of thousands of sulfonamide derivatives, including aliphatic variants like isopropylsulfonamide.


While aromatic sulfonamides have historically garnered more attention due to their widespread therapeutic applications, simple alkylsulfonamides such as isopropylsulfonamide serve as fundamental building blocks and model compounds for understanding the chemistry and properties of the sulfonamide functional group.

Synthesis of Isopropylsulfonamide

The most direct and common method for the synthesis of primary sulfonamides, including isopropylsulfonamide, is the reaction of a sulfonyl chloride with ammonia or an amine.^[1] This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry.

Reaction Scheme

The synthesis of isopropylsulfonamide proceeds via the reaction of isopropylsulfonyl chloride with ammonium hydroxide.

[Click to download full resolution via product page](#)

Caption: Synthesis of Isopropylsulfonamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of isopropylsulfonamide.

[\[1\]](#)

Materials:

- Isopropylsulfonyl chloride
- Methylene chloride (DCM)
- Ammonium hydroxide (concentrated)

- Anhydrous magnesium sulfate
- Dichloromethane for extraction

Procedure:

- In a suitable reaction vessel, a mixture of 6 mL of methylene chloride and 11 mL of ammonium hydroxide is prepared at room temperature.
- To this stirred mixture, 500 μ L (4.5 mmol) of isopropylsulfonyl chloride is added slowly.
- The reaction mixture is stirred vigorously at room temperature overnight to ensure complete reaction.
- Upon completion, the organic layer is separated by extraction with dichloromethane.
- The combined organic layers are dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The resulting isopropylsulfonamide can be further purified by recrystallization. A yield of approximately 22% has been reported for this specific procedure.[1]

Mechanistic Insights

The synthesis of isopropylsulfonamide from isopropylsulfonyl chloride and ammonia follows a nucleophilic acyl substitution-like mechanism at the sulfur atom.

[Click to download full resolution via product page](#)

Caption: Reaction Mechanism Workflow.

The nitrogen atom of ammonia, being nucleophilic, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is subsequently lost from the nitrogen atom to yield the stable sulfonamide product. The use of excess ammonium hydroxide serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

Physicochemical Properties

The physicochemical properties of isopropylsulfonamide are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to a lack of extensive published experimental data.

Property	Value	Source
Molecular Formula	C ₃ H ₉ NO ₂ S	[1]
Molecular Weight	123.17 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	61-65 °C	[1]
Boiling Point (Predicted)	216.5 ± 23.0 °C	[1]
Density (Predicted)	1.194 ± 0.06 g/cm ³	[1]
pKa (Predicted)	10.69 ± 0.60	[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

¹H NMR Spectroscopy

The structure of isopropylsulfonamide has been confirmed by ¹H NMR spectroscopy.[\[1\]](#) The expected signals are:

- A doublet for the six methyl protons (CH_3).
- A multiplet (septet) for the single methine proton (CH).
- A broad singlet for the two amine protons (NH_2).

A reported ^1H NMR spectrum in CDCl_3 showed the following chemical shifts (δ) in ppm: 1.4 (d, $J = 6.8$ Hz, 6H), 3.2 (m, 1H), 4.4 (s, 2H).[\[1\]](#)

^{13}C NMR Spectroscopy

While specific experimental ^{13}C NMR data for isopropylsulfonamide is not readily available in the cited literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. One would expect to see two signals in the aliphatic region: one for the two equivalent methyl carbons and another for the methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by several key absorption bands. For isopropylsulfonamide, the following characteristic peaks are expected:

- N-H stretching: Two bands in the region of $3400\text{-}3200\text{ cm}^{-1}$ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.
- S=O stretching: Two strong absorption bands in the ranges of $1350\text{-}1310\text{ cm}^{-1}$ (asymmetric) and $1170\text{-}1150\text{ cm}^{-1}$ (symmetric) for the sulfonyl group.
- C-H stretching: Bands in the region of $3000\text{-}2850\text{ cm}^{-1}$ for the aliphatic C-H bonds.

Mass Spectrometry

The mass spectrum of isopropylsulfonamide would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 123$. Common fragmentation patterns for sulfonamides include the loss of SO_2 (64 Da).

Applications and Biological Relevance

While isopropylsulfonamide itself is not a widely used therapeutic agent, the sulfonamide functional group is a crucial pharmacophore in a vast array of drugs. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.

The simple alkyl structure of isopropylsulfonamide makes it a useful building block in medicinal chemistry for the synthesis of more complex molecules. For instance, N-alkylated derivatives of isopropylsulfonamide could be explored for various biological targets. The study of such simple sulfonamides contributes to a deeper understanding of the structure-activity relationships within this important class of compounds.

Conclusion

Isopropylsulfonamide, while a simple molecule, encapsulates the fundamental chemistry and properties of the sulfonamide functional group. Its synthesis is a classic example of nucleophilic substitution at a sulfonyl center. Although not a major drug itself, its existence is a part of the broader narrative of sulfonamide discovery that has had a profound impact on medicine. This technical guide provides a foundational understanding of isopropylsulfonamide for scientists and researchers, serving as a basis for further exploration into the vast and versatile world of sulfonamides.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isopropylsulfonamide | 81363-76-0 [chemicalbook.com]
- To cite this document: BenchChem. [Isopropylsulfonamide: A Technical Guide to its Synthesis, Properties, and Historical Context]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152786#discovery-and-history-of-isopropylsulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com